molecular formula C9H15N5 B016298 2,4-Diamino-6-piperidinopyrimidine CAS No. 24867-26-3

2,4-Diamino-6-piperidinopyrimidine

Cat. No. B016298
CAS RN: 24867-26-3
M. Wt: 193.25 g/mol
InChI Key: IPFIEHIRBSTAKA-UHFFFAOYSA-N
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Description

2,4-Diamino-6-piperidinopyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their biological activities and potential applications in medicinal chemistry. Pyrimidine derivatives have been studied extensively for their antibacterial properties and as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR), which is a target for antifolate drugs . Additionally, piperidine, a six-membered ring with one nitrogen atom, is a common scaffold in drug discovery due to its presence in many bioactive compounds .

Synthesis Analysis

The synthesis of 2,4-diamino-6-piperidinopyrimidine derivatives can be achieved through various methods. One approach involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium, followed by catalytic aromatization or routine aromatic substitution to yield quinolinylmethyl analogues . Another method for synthesizing piperidine derivatives is a diastereoselective synthesis that allows for complete control of reaction selectivity by altering the order of the reaction sequence . Additionally, a one-pot azaelectrocyclization protocol has been developed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers .

Molecular Structure Analysis

The molecular structure of 2,4-diamino-6-piperidinopyrimidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structures of related compounds have been discussed based on pK-values and UV spectra . Crystallographic data can provide insights into the conformation and packing of these molecules, as seen in the crystal structures of lipophilic antifolates with similar pyrimidine scaffolds .

Chemical Reactions Analysis

2,4-Diamino-6-piperidinopyrimidine derivatives can undergo a range of chemical reactions. These include gamma-amino substitution with arylalkyl groups to yield potent and selective inhibitors of dipeptidyl peptidase II (DPP II) . The nature of substituents on the pyrimidine ring, such as the 4-amino group, can significantly influence the compound's affinity for biological targets like alpha 2-adrenoceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diamino-6-piperidinopyrimidine derivatives are influenced by their molecular structure. For example, the introduction of alkyl chains can affect the lipophilicity of the compounds, which is an important factor in their antineoplastic activity . The presence of various functional groups on the pyrimidine ring can also affect the compound's solubility, stability, and reactivity .

Scientific Research Applications

  • Corrosion Inhibition : A study found that 2,4-diamino-6-hydroxypyrimidine effectively inhibits mild steel corrosion in acidic environments, demonstrating its potential as a corrosion inhibitor. This is attributed to its adsorption on the steel surface, following the Langmuir adsorption isotherm. The study also detailed the mechanism using electrochemical potential of zero charge (Epzc) measurements (Reşit Yıldız, 2018).

  • Histamine Receptor Ligands : Another research explored the use of 2,4-diamino-6-piperidinopyrimidine derivatives as ligands for histamine H3 receptors. These compounds showed high affinity and selectivity, making them promising candidates for pharmaceutical development (B. Sadek et al., 2014).

  • Antiplatelet and Anti-inflammatory Activities : Derivatives of 2,4-diamino-6-piperidinopyrimidine were synthesized and found to exhibit potent antiplatelet activity and anti-inflammatory effects comparable to indomethacin, a nonsteroidal anti-inflammatory drug (C. Brullo et al., 2012).

  • Vasodilators : A study highlighted the effectiveness of pyrimidine and triazine 3-oxide sulfates, related to 2,4-diamino-6-piperidinopyrimidine, as a new family of vasodilators. These compounds act through direct vasodilation (J. Mccall et al., 1983).

  • Food Safety : An evaluation on the safety of 2,4-diamino-6-hydroxypyrimidine in food contact materials concluded that there is no safety concern for consumers when used in rigid PVC in contact with non-acidic and non-alcoholic aqueous food, with a specific migration limit (Flavourings, 2009).

  • Antifungal and Antitumor Agents : Certain derivatives of 2,4-diamino-6-piperidinopyrimidine have been identified as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents (C. Robson et al., 1997).

  • Hair Growth and Alopecia Treatment : Minoxidil, a well-known derivative of 2,4-diamino-6-piperidinopyrimidine, is extensively studied for its applications in treating alopecia and promoting hair growth. Studies have examined its metabolism, effectiveness, and side effects (R. Thomas et al., 1975), (C. Pindado-Ortega et al., 2019).

Safety And Hazards

When handling “2,4-Diamino-6-piperidinopyrimidine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn .

Future Directions

The potential of the liposomal system for delivering “2,4-Diamino-6-piperidinopyrimidine” into the pilosebaceous units has been explored . The study indicated that neutral liposomes can deliver the drug molecules into pilosebaceous units more effectively than other studied formulations .

properties

IUPAC Name

6-piperidin-1-ylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIEHIRBSTAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345669
Record name 2,4-Diamino-6-piperidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-piperidinopyrimidine

CAS RN

24867-26-3
Record name 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-piperidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24867-26-3
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Record name 2,4-Diamino-6-piperidinopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
K El-Ghomari, JW Gorrod - European journal of drug metabolism and …, 1987 - Springer
Biological oxidation of 2,4-diamino-6-substituted pyrimidines have been studied using hepatic microsomes from various mammalian species. The nature of the enzyme(s) involved in …
Number of citations: 16 link.springer.com
JM Mccall, RE Tenbrink, ME Royer… - Journal of Heterocyclic …, 1978 - Wiley Online Library
The reaction of 2,4‐diamino‐6‐piperidinopyrimidine 3‐oxide with acid anhydrides - Mccall - 1978 - Journal of Heterocyclic Chemistry - Wiley Online Library Skip to Article Content Skip to …
Number of citations: 5 onlinelibrary.wiley.com
TJ Thamann - Spectrochimica Acta Part A: Molecular Spectroscopy, 1988 - Elsevier
The near uv spectra of 2,4-diamino-6-piperidinopyrimidine (desoxyminoxidil) and 2,4-diamino-6-piperidinopyrimidine-3-oxide (minoxidil) can be viewed as perturbed pyrimidine spectra…
Number of citations: 1 www.sciencedirect.com
RS Chao, TJ Thamann, KC Vail - Applied spectroscopy, 1988 - opg.optica.org
Tentative vibrational assignments for 2,4-diamino-6-piperidinopyrimidine-3-oxide (minoxidil) between 4000 and 600 cm^−1 have been made. Complementary infrared and Raman …
Number of citations: 1 opg.optica.org
RC Thomas, H Harpootlian - Journal of Pharmaceutical Sciences, 1975 - Elsevier
The biotransformation of minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was studied in the rat, dog, and monkey and compared to reported results in the human. …
Number of citations: 41 www.sciencedirect.com
K Kovács-Hadady, J Szilágyi - Journal of Chromatography A, 1991 - Elsevier
The retention behaviour of minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide) and its intermediates (2,4-diamino-6-hydroxypirimidine, 2,4-diamino-6-chloropyrimidine and 2,4-…
Number of citations: 17 www.sciencedirect.com
R Eisavi, F AHMADI, B Zeynizadeh… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
Minoxidil (2, 4-diamino-6-piperidinopyrimidine 3-oxide) was primarily recognized as a drug for reducing vascular resistance to blood flow. It was later introduced as a more important …
Number of citations: 3 journals.tubitak.gov.tr
T Hagemann, B Schlütter‐Böhmer, JP Allam… - Contact …, 2005 - Wiley Online Library
Topical 2,4‐diamino‐6‐piperidinopyrimidine‐3‐oxide (minoxidil) solution has been widely used for the treatment of androgenetic alopecia for over 15 years now and the substance is …
Number of citations: 70 onlinelibrary.wiley.com
E Yari, Z Ghasemzadeh - Journal of Synthetic Chemistry, 2023 - jsynthchem.com
The main use of minoxidil, also known as 2,4-diamino-6-piperidinopyrimidine 3-oxide, is to lessen vascular resistance to blood flow. Later, it became known as a more significant …
Number of citations: 0 www.jsynthchem.com
A Kato, A Shoji, N Aoki - Contact Dermatitis, 2005 - Wiley Online Library
Topical 2, 4-diamino-6-piperidinopyrimidine-3-oxide (minoxidil) solution has been widely used for the treatment of androgenetic alopecia for over 15 years now and the substance is …
Number of citations: 15 onlinelibrary.wiley.com

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